molecular formula C18H21N3O3S B2370365 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide CAS No. 946226-16-0

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2370365
CAS RN: 946226-16-0
M. Wt: 359.44
InChI Key: CSBSKONIIJWFGF-UHFFFAOYSA-N
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Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C18H21N3O3S . It is available for purchase from various suppliers.


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases, such as PubChem . The compound has a molecular weight of 345.42.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases, such as PubChem . These databases provide information on the compound’s structure, chemical names, and classification.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Several studies have focused on the synthesis of novel compounds incorporating the sulfonamide moiety, aiming to explore their potential as antimicrobial agents. One study presented the synthesis of new heterocyclic compounds, showing promising results in both in vitro antibacterial and antifungal activities. These compounds were synthesized through various chemical reactions, yielding derivatives that were then evaluated for their antimicrobial efficacy (Darwish et al., 2014).

Theoretical Investigation and Molecular Docking

Another research avenue involves the theoretical investigation and molecular docking studies of sulfonamide derivatives. One study highlighted the antimalarial activity of certain sulfonamides, characterized by their ADMET properties and IC50 values. These compounds were also evaluated for their binding energy against specific proteins, indicating potential utility beyond antimicrobial applications (Fahim & Ismael, 2021).

Electrophysiological Activity and Potassium Channel Openers

Research into the cardiac electrophysiological activity of N-substituted benzamide derivatives, including compounds similar to the query molecule, revealed potential as class III agents. These compounds exhibited comparable potency to existing clinical candidates, suggesting their relevance in developing new therapeutic agents for arrhythmias (Morgan et al., 1990). Additionally, studies on potassium channel openers derived from related compounds have demonstrated significant antihypertensive and antianginal properties, showcasing a different facet of their application (Brown et al., 1993).

Anticonvulsant Activity and Structural Analysis

The crystal structures and hydrogen bonding patterns of anticonvulsant enaminones have been determined, providing insights into their mechanism of action. These studies contribute to a deeper understanding of the structural requirements for anticonvulsant activity and could guide the design of new therapeutic agents (Kubicki et al., 2000).

Safety and Hazards

Safety and hazard information for this compound can be found in various databases, such as PubChem . It is always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-25(23,24)17-11-10-16(20-21-17)14-8-5-9-15(12-14)19-18(22)13-6-3-2-4-7-13/h5,8-13H,2-4,6-7H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBSKONIIJWFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.